

# Structural Elucidation of Pentyl Acetate: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: *Pentyl acetate*

Cat. No.: *B166345*

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A definitive guide to the structural confirmation of **pentyl acetate** through comparative analysis of its spectroscopic data against common alternatives. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols for unambiguous identification.

**Pentyl acetate**, a common ester, finds application as a solvent and a flavoring agent. Its structural confirmation is a routine yet critical step in quality control and research applications. This guide provides a comprehensive comparison of the spectroscopic data of **pentyl acetate** with its close structural analogs, butyl acetate and hexyl acetate, to aid in its unambiguous identification. The primary analytical techniques covered are Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Comparative Spectroscopic Data

The structural differences between pentyl, butyl, and hexyl acetate, differing only by a single methylene group in the alkyl chain, give rise to subtle yet discernible variations in their respective spectra. The key distinguishing features are summarized in the tables below.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Compound	$\delta$ (ppm) - O-CH <sub>2</sub> - (triplet)	$\delta$ (ppm) - CH <sub>3</sub> -C=O (singlet)	$\delta$ (ppm) - Other Alkyl Protons	Solvent	Spectrometer Frequency
Pentyl Acetate	~4.05	~2.04	~0.90-1.65	CDCl <sub>3</sub>	400 MHz[1]
Butyl Acetate	~4.06	~2.05	~0.94-1.65	CDCl <sub>3</sub>	90 MHz[2]
Hexyl Acetate	~4.05	~2.04	~0.89-1.65	CDCl <sub>3</sub>	90 MHz[3]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of a molecule.

Compound	$\delta$ (ppm) - C=O	$\delta$ (ppm) - O-CH <sub>2</sub> -	$\delta$ (ppm) - Other Alkyl Carbons	Solvent	Spectrometer Frequency
Pentyl Acetate	~171.1	~64.9	~28.4, 28.2, 22.3, 13.9	CDCl <sub>3</sub>	-
Butyl Acetate	~171.2	~64.4	~30.7, 19.2, 13.7	CDCl <sub>3</sub>	15.09 MHz[4]
Hexyl Acetate	~171.1	~64.7	~31.5, 28.7, 25.6, 22.5, 14.0	CDCl <sub>3</sub>	15.09 MHz[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	Key Absorptions (cm <sup>-1</sup> )	Interpretation
Pentyl Acetate	~1740 (strong), ~1240 (strong), ~2960 (medium)	C=O stretch (ester), C-O stretch, C-H stretch (alkane)
Butyl Acetate	~1745 (strong)[6], ~1245 (strong)[6], ~2963 (medium)[6]	C=O stretch (ester), C-O stretch, C-H stretch (alkane)
Hexyl Acetate	~1739 (strong), ~1231 (strong), ~2970 (medium)	C=O stretch (ester), C-O stretch, C-H stretch (alkane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Compound	Molecular Ion (M <sup>+</sup> ) [m/z]	Key Fragment Ions [m/z]	Ionization Method
Pentyl Acetate	130	70, 43	Electron Ionization (EI)
Butyl Acetate	116	56, 43	Electron Ionization (EI)
Hexyl Acetate	144	84, 43	Electron Ionization (EI)[7]

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the acetate sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).

- Transfer the solution to a clean 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is typically used.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
- Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the neat liquid acetate sample directly onto the center of the ATR crystal.

#### Data Acquisition:

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are generally sufficient.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Dilute the acetate sample in a volatile solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the diluted sample into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

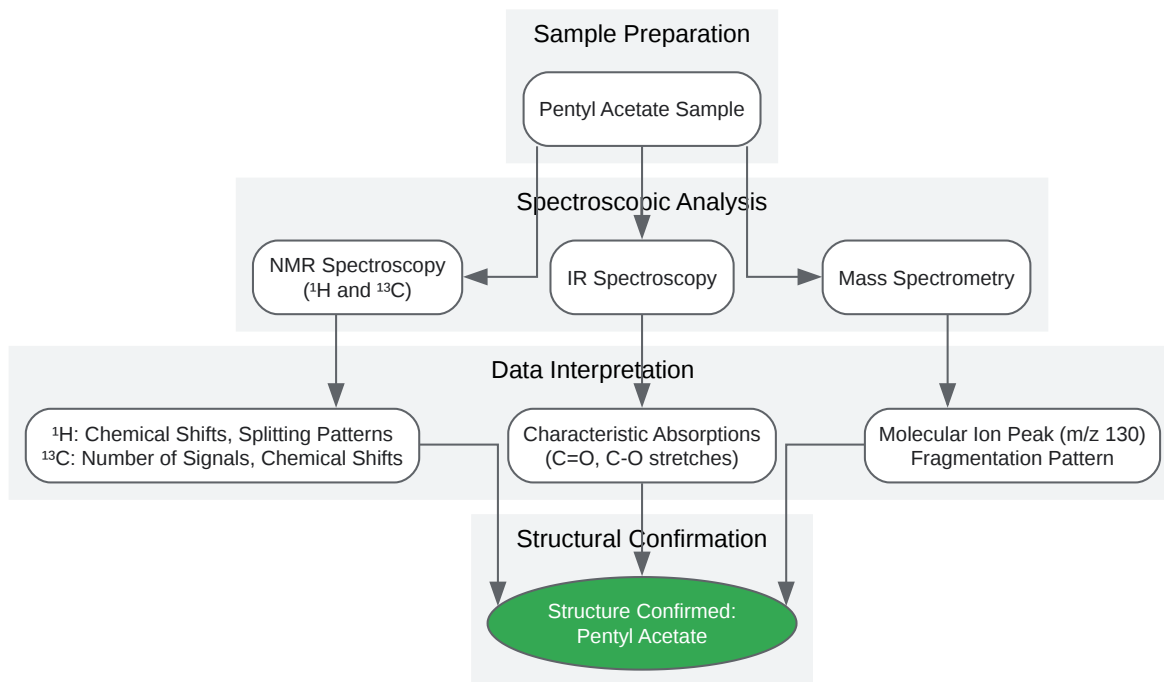
Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  35-200).
- Source Temperature: Typically maintained around 200-250  $^{\circ}\text{C}$ .

## Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of **pentyl acetate** using the described spectroscopic techniques.

## Workflow for Spectroscopic Structural Confirmation of Pentyl Acetate



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- 7. Hexyl acetate | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 8908 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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